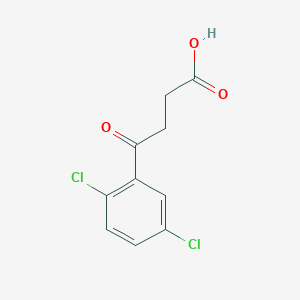
2-(2,4-ジクロロベンゾイル)オキサゾール
説明
2-(2,4-Dichlorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5Cl2NO2 . It contains a total of 21 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .
Synthesis Analysis
The synthesis of benzoxazoles, such as 2-(2,4-Dichlorobenzoyl)oxazole, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichlorobenzoyl)oxazole includes a five-membered oxazole ring and a six-membered aromatic ring, which are connected by a carbonyl group . The molecule has a total of 21 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds .Physical And Chemical Properties Analysis
2-(2,4-Dichlorobenzoyl)oxazole has a molecular weight of 242.06 Da . It is a fluffy white solid .科学的研究の応用
抗菌活性
2-(2,4-ジクロロベンゾイル)オキサゾール: は、顕著な抗菌活性を示すことがわかっています。この化合物は、多くのオキサゾール誘導体と同様に、さまざまな細菌株に対して有効です。 ジクロロベンゾイル基の存在は、細菌細胞壁への浸透能力を高め、抗菌剤としての有効性を高めている可能性があります .
抗がんの可能性
オキサゾール誘導体は、抗がん活性を有することが知られており、2-(2,4-ジクロロベンゾイル)オキサゾールも例外ではありません。この化合物は、さまざまな細胞標的に作用し、がん細胞の増殖を阻害し、アポトーシスを誘導する可能性があります。 その作用機序に関する研究は、新たな抗がん療法の開発につながる可能性があります .
抗炎症作用
オキサゾール化合物の抗炎症作用は、慢性炎症性疾患の治療に適しています。2-(2,4-ジクロロベンゾイル)オキサゾールは、炎症性サイトカインの産生を抑制し、炎症関連症状を軽減する可能性があります .
抗糖尿病活性
オキサゾール誘導体は、インスリンシグナル伝達経路を調節することで抗糖尿病効果を示すことが示されています。2-(2,4-ジクロロベンゾイル)オキサゾールは、インスリン感受性を高めたり、肝臓でのグルコース産生を抑制したりすることで、糖尿病管理の新しいアプローチを提供する可能性があります .
抗結核特性
結核は現在も課題となっており、新たな抗結核薬の開発が求められています。2-(2,4-ジクロロベンゾイル)オキサゾールは、薬剤耐性結核菌に対して有効な新しい薬剤の開発のためのリード化合物として役立つ可能性があります .
抗酸化作用
オキサゾールは、細胞を酸化ストレスから保護する上で重要な抗酸化作用を有することが知られています。2-(2,4-ジクロロベンゾイル)オキサゾールは、活性酸素種を中和し、細胞損傷や老化を防ぐ可能性があるため、その可能性を探ることができます .
Safety and Hazards
将来の方向性
Oxazole-based molecules, including 2-(2,4-Dichlorobenzoyl)oxazole, have received attention from researchers globally due to their wide spectrum of biological activities. The recent advances in the synthesis of oxazole-containing molecules aim to discover potential oxazole-based medicinal compounds .
作用機序
Target of Action
Oxazole derivatives, a class to which this compound belongs, have been known to interact with various enzymes and receptors via numerous non-covalent interactions . These interactions can lead to a wide range of biological activities.
Mode of Action
Oxazole derivatives, in general, have been found to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities
Biochemical Pathways
Oxazole derivatives have been extensively studied for their many biological and pharmacological activities, indicating their significant importance in medicinal chemistry
生化学分析
Biochemical Properties
2-(2,4-Dichlorobenzoyl)oxazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-(2,4-Dichlorobenzoyl)oxazole and cytochrome P450 enzymes is primarily inhibitory, leading to a decrease in the enzymatic activity and subsequent metabolic processes .
Additionally, 2-(2,4-Dichlorobenzoyl)oxazole has been shown to interact with proteins involved in cellular signaling pathways. For instance, it can bind to protein kinases, thereby modulating their activity and influencing downstream signaling events. The nature of these interactions is often characterized by non-covalent binding, which can lead to changes in protein conformation and function .
Cellular Effects
The effects of 2-(2,4-Dichlorobenzoyl)oxazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(2,4-Dichlorobenzoyl)oxazole can inhibit the activation of certain transcription factors, leading to changes in gene expression profiles .
Moreover, 2-(2,4-Dichlorobenzoyl)oxazole has been found to affect cellular metabolism by inhibiting key metabolic enzymes. This inhibition can result in altered metabolic flux and changes in the levels of various metabolites within the cell. The compound’s impact on cell signaling pathways can also lead to changes in cellular responses to external stimuli, affecting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2-(2,4-Dichlorobenzoyl)oxazole involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction .
For example, 2-(2,4-Dichlorobenzoyl)oxazole can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates. Additionally, the compound can modulate the activity of protein kinases by binding to their regulatory domains, leading to changes in downstream signaling pathways .
Furthermore, 2-(2,4-Dichlorobenzoyl)oxazole can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,4-Dichlorobenzoyl)oxazole can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific environmental conditions .
Long-term exposure to 2-(2,4-Dichlorobenzoyl)oxazole has been shown to result in sustained inhibition of enzymatic activity and persistent changes in gene expression profiles. These long-term effects can lead to alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(2,4-Dichlorobenzoyl)oxazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. As the dosage increases, the inhibitory effects on enzymes and signaling pathways become more pronounced .
High doses of 2-(2,4-Dichlorobenzoyl)oxazole can lead to toxic or adverse effects, including cellular damage and apoptosis. These effects are often dose-dependent, with higher doses resulting in more severe outcomes. Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
2-(2,4-Dichlorobenzoyl)oxazole is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolic flux and changes in the levels of various metabolites .
Furthermore, 2-(2,4-Dichlorobenzoyl)oxazole can interact with cofactors and other metabolic regulators, influencing the overall metabolic balance within the cell. These interactions can result in changes in the production and utilization of key metabolites, affecting cellular energy homeostasis and other metabolic processes .
Transport and Distribution
The transport and distribution of 2-(2,4-Dichlorobenzoyl)oxazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporter proteins, facilitating its distribution to various cellular compartments .
Once inside the cell, 2-(2,4-Dichlorobenzoyl)oxazole can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its overall bioavailability within the cell .
Subcellular Localization
The subcellular localization of 2-(2,4-Dichlorobenzoyl)oxazole is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on these signals .
In the nucleus, 2-(2,4-Dichlorobenzoyl)oxazole can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular responses. In the mitochondria, the compound can affect metabolic processes and energy production. These subcellular localizations are critical for the compound’s activity and function within the cell .
特性
IUPAC Name |
(2,4-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZMXIAGFCDEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642110 | |
| Record name | (2,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898760-56-0 | |
| Record name | (2,4-Dichlorophenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)








![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)

